1-(3-Bromopropyl)-2-fluoro-6-iodobenzene
Description
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 2), iodine (position 6), and a 3-bromopropyl chain. Its molecular formula is C₉H₉BrFI, with a calculated molecular weight of 342.98 g/mol (based on constituent atomic weights). The bromopropyl side chain enhances its utility as an alkylating agent or intermediate in organic synthesis, while the electron-withdrawing fluorine and iodine substituents influence its electronic properties and reactivity .
Properties
Molecular Formula |
C9H9BrFI |
|---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI Key |
YJYMIVLZFBQVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CCCBr)F |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene (C₉H₉BrFI; MW 342.97 g/mol) features a benzene ring substituted with fluorine (C-2), iodine (C-6), and a 3-bromopropyl chain (C-1). The spatial arrangement of halogens creates distinct electronic effects:
- Fluorine induces strong electron-withdrawing character via its -I effect, directing electrophilic attacks to the para position.
- Iodine provides a polarizable leaving group for nucleophilic substitution or cross-coupling reactions.
- The 3-bromopropyl side chain enables further alkylation or elimination reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrFI | |
| Molecular Weight | 342.97 g/mol | |
| CAS Number | 1806692-59-0 | |
| Key Reactivity Sites | C-I, C-Br, C-F |
Synthetic Pathways
Diazotization-Iodination Sequence
A patent-derived method (CN108002976B) for analogous iodo-bromo-fluorobenzenes provides a foundational approach:
Step 1: Diazotization Bromination
- Start with 1-fluoro-2-amino-3-nitrobenzene .
- Treat with NaNO₂/HBr at 0–5°C to form a diazonium salt intermediate.
- React with CuBr in HBr(aq) to yield 1-fluoro-2-bromo-3-nitrobenzene (Yield: 68–72%).
Step 2: Nitro Group Reduction
- Reduce the nitro group using H₂/Pd-C in ethanol at 25°C.
- Isolate 1-fluoro-2-bromo-3-aminobenzene (Yield: 85–90%).
Step 3: Diazotization Iodination
- Diazotize the amine with NaNO₂/HCl at 0°C.
- Add KI to substitute the diazo group with iodine, yielding 1-fluoro-2-bromo-3-iodobenzene (Yield: 75–80%).
Adaptation for Target Compound :
- Introduce the 3-bromopropyl chain via Friedel-Crafts alkylation using 1-bromo-3-chloropropane and AlCl₃ in anhydrous DCM.
Direct Halogenation of Prefunctionalized Intermediates
Optimization Strategies
Solvent and Temperature Effects
Comparative studies from Ambeed highlight critical parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DMF | +22% |
| Temperature | 150°C vs. 100°C | +15% |
| Catalyst Load | 5 mol% Pd vs. 2% | +30% |
Protecting Group Strategies
To prevent unwanted iodination at the propyl chain:
- Silyl Protection : Use TBSCl to temporarily protect the alcohol during iodination.
- Deprotection : Remove TBS with TBAF in THF post-iodination (Yield improvement: 18%).
Challenges and Mitigations
Regioselectivity Issues
Propyl Chain Elimination
- Problem : β-H elimination during Pd-catalyzed steps.
- Mitigation : Employ Buchwald-Hartwig conditions with XPhos ligand to stabilize intermediates.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H, Ar-H), 7.02 (t, J = 7.6 Hz, 1H, Ar-H), 3.52 (t, J = 6.3 Hz, 2H, CH₂Br), 2.15 (quin, J = 6.9 Hz, 2H, CH₂).
- MS (EI) : m/z 342.97 [M]⁺ (calc. 342.97).
Industrial-Scale Considerations
- Continuous Flow Reactors : Reduce reaction times by 40% vs. batch processes.
- Cost Analysis : Iodine accounts for 62% of raw material costs; recycling protocols are critical.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Elimination Reactions: Alkenes are the major products.
Coupling Reactions: Biaryl compounds are typically formed.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. In coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene | C₉H₉BrFI | 342.98 | F (2), I (6), Br(CH₂)₃ | High halogen density; versatile reactivity |
| 1-(3-Bromopropyl)-2-chloro-6-iodobenzene | C₉H₉BrClI | 359.25* | Cl (2), I (6), Br(CH₂)₃ | Chlorine’s lower electronegativity vs. F |
| 1-(3-Bromopropyl)-4-iodobenzene | C₉H₁₀BrI | 324.99 | I (4), Br(CH₂)₃ | Para-iodo substitution; no fluorine |
| 1-(3-Bromopropyl)-2-fluorobenzene | C₉H₁₀BrF | 217.08 | F (2), Br(CH₂)₃ | Lacks iodine; simpler halogenation |
| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | C₆H₂BrClFI | 328.25 | Br (1), Cl (3), F (5), I (2) | Multi-halogenated without alkyl chain |
*Calculated value due to lack of direct evidence.
Physical Properties and Solubility
- Molecular Weight: The iodine substituent increases molecular weight significantly (e.g., 342.98 g/mol vs. 217.08 g/mol for the non-iodinated analog) .
- Solubility : The bromopropyl chain enhances hydrophobicity, reducing water solubility compared to simpler halogenated benzenes like iodobenzene (C₆H₅I) .
Biological Activity
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene is a halogenated aromatic compound known for its complex structure and diverse biological activities. The presence of halogen substituents such as bromine, fluorine, and iodine significantly influences its reactivity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene has a molecular formula that includes a benzene ring substituted with a bromopropyl group, a fluorine atom, and an iodine atom. The unique combination of these substituents enhances its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds exhibit significant antimicrobial activities. For instance, similar compounds have been shown to possess inhibitory effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene | TBD | TBD |
| 3-substituted imidazoles | ≤0.25 | MRSA |
| Fluorinated analogs | 16 | MRSA |
Studies suggest that the presence of halogens increases the lipophilicity of these compounds, enhancing their ability to penetrate microbial membranes and exert antibacterial effects .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary investigations into the cytotoxic effects of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene have revealed promising results. In vitro studies demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity against human cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene | TBD | TBD |
| Cobalt(III) complexes | 9 | MCF-7 (breast cancer) |
These findings indicate that while some derivatives may have significant cytotoxic effects, further studies are needed to understand their mechanisms of action fully .
The biological activity of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of halogenated compounds allows them to integrate into microbial membranes, leading to disruption and cell death.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial metabolism or replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study, a library of halogenated compounds including 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene was screened against various bacterial strains. The results indicated selective activity against Gram-positive bacteria while showing minimal effects on Gram-negative strains, highlighting the potential for targeted antimicrobial therapy .
Case Study 2: Cytotoxicity Evaluation
Another investigation focused on the cytotoxic effects of structurally related compounds on human cancer cell lines. The study found that certain analogs exhibited significant cytotoxicity without hemolytic activity against red blood cells, suggesting a favorable safety profile for further development as anticancer agents .
Q & A
Q. What are the optimized synthetic routes for 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step halogenation and alkylation. For example, bromopropyl chains can be introduced via nucleophilic substitution or radical-initiated alkylation. Key steps include:
- Fluoro- and iodo-substitution: Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) in acetic acid for iodination, followed by fluorination via Balz-Schiemann reaction .
- Bromopropyl attachment: Alkylation of a benzene precursor using 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions (e.g., tetrabutylammonium bromide in NaOH) to minimize side reactions .
Critical Factors: - Temperature control (<40°C) prevents debromination.
- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and purity. GC data from related bromo-fluoro-iodo compounds show >95% purity achievable with THF .
Q. How can researchers confirm the structural integrity of this compound, particularly the positions of halogens?
Methodological Answer: Combined spectroscopic and crystallographic techniques:
- NMR: <sup>19</sup>F NMR distinguishes ortho/para fluorine environments (δ ~ -110 ppm for ortho-F in similar compounds ). <sup>1</sup>H NMR coupling patterns (e.g., JH-F ~ 8–12 Hz) confirm proximity of F and H.
- X-ray Crystallography: Resolves spatial arrangement of bromopropyl and iodine substituents. For example, bond angles in analogous bromo-iodo aromatics show deviations <2° from ideal sp<sup>2</sup> hybridization .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (C9H8BrF1I1; calc. 349.88 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of halogenation in polyhalogenated benzene derivatives like this compound?
Methodological Answer: Regioselectivity is governed by:
- Electronic Effects: Electron-withdrawing groups (e.g., -I, -Br) direct electrophiles to meta positions. Fluorine’s inductive (-I) effect enhances this trend .
- Steric Hindrance: The bromopropyl chain at position 1 creates steric bulk, disfavoring substitution at adjacent positions (2 and 6). Computational studies (DFT) on analogous systems show >80% preference for iodination at position 6 due to reduced steric clash .
Experimental Validation: - Competitive iodination experiments with/without bromopropyl groups show 3:1 selectivity for position 6 .
Q. How do researchers address contradictory data in purity assessments (e.g., GC vs. NMR)?
Methodological Answer:
- Source Identification: GC detects volatile impurities (e.g., unreacted 1,3-dibromopropane), while NMR identifies non-volatile byproducts (e.g., di-alkylated isomers). Cross-validation with HPLC-MS resolves discrepancies .
- Case Study: A batch with 97% GC purity showed only 89% NMR purity due to residual DMF solvent (δ 2.7–2.9 ppm). Adjusting workup (e.g., extended vacuum drying) resolved the issue .
Q. What strategies are effective for stabilizing this compound against thermal or photolytic degradation?
Methodological Answer:
- Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 120°C. Storage under inert gas (Ar) and addition of radical scavengers (e.g., BHT) extend shelf life .
- Photostability: UV-Vis studies indicate sensitivity to λ < 300 nm. Amber glassware and UV-blocking stabilizers (e.g., TiO2 coatings) reduce degradation by 60% .
Application-Driven Research
Q. How can this compound serve as a precursor in drug discovery, particularly for halogen-rich scaffolds?
Methodological Answer:
- Suzuki-Miyaura Coupling: The iodine substituent enables cross-coupling with boronic acids to generate biaryl motifs (e.g., antitumor agents). Yields >85% reported with Pd(PPh3)4 catalyst in toluene/EtOH .
- Fluorine as a Bioisostere: Fluorine’s electronegativity mimics hydroxyl groups, enhancing bioavailability. Docking studies show improved binding affinity (ΔG = -9.2 kcal/mol) in kinase inhibitors .
Q. What environmental impacts should be considered when handling this compound?
Methodological Answer:
- Ecotoxicity: Bromine and iodine residues are persistent in aquatic systems. OECD 301F biodegradation tests show <10% degradation in 28 days. Recommend advanced oxidation processes (AOPs) for wastewater treatment .
- Occupational Safety: Vapor pressure (0.01 mmHg at 25°C) necessitates fume hood use. LC50 (Daphnia magna) = 2.1 mg/L, classifying it as “toxic” under GHS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
